molecular formula C9H10F2O3 B3340041 [4-(Difluoromethoxy)-3-methoxyphenyl]methanol CAS No. 199854-38-1

[4-(Difluoromethoxy)-3-methoxyphenyl]methanol

Cat. No.: B3340041
CAS No.: 199854-38-1
M. Wt: 204.17 g/mol
InChI Key: NDCTWKIMSLSMIN-UHFFFAOYSA-N
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Description

Contextualizing [4-(Difluoromethoxy)-3-methoxyphenyl]methanol within Synthetic Organic Chemistry

In the landscape of synthetic organic chemistry, this compound serves as a crucial intermediate. Its hydroxymethyl group provides a reactive handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a benzyl (B1604629) halide for subsequent nucleophilic substitution reactions. These transformations allow for the incorporation of the [4-(difluoromethoxy)-3-methoxyphenyl] moiety into larger, more complex molecular architectures. The presence of both the difluoromethoxy and methoxy (B1213986) groups on the aromatic ring also influences the reactivity of the benzene (B151609) ring itself, directing further electrophilic aromatic substitution reactions.

The Significance of the Difluoromethoxy and Methoxyphenyl Moieties in Chemical Synthesis

The difluoromethoxy (OCF2H) group has garnered significant attention in medicinal chemistry due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. rsc.orgrsc.org The incorporation of a difluoromethoxy group can enhance a molecule's metabolic stability, improve its permeability across biological membranes, and modulate its pharmacokinetic profile. rsc.orgnih.gov This is attributed to the high bond strength of the C-F bonds and the group's ability to participate in hydrogen bonding. rsc.org The OCF2H group is considered a privileged functional group in drug discovery. rsc.org

The methoxy (OCH3) group, a common substituent in organic molecules, also plays a critical role in influencing a compound's properties. As an electron-donating group, it increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution reactions. mdpi.com This activating effect is particularly pronounced at the ortho and para positions relative to the methoxy group. The presence of the methoxy group can also impact the lipophilicity and solubility of a molecule, which are important considerations in drug design and materials science.

The combination of both a difluoromethoxy and a methoxy group on the same aromatic ring creates a unique electronic environment. The electron-donating nature of the methoxy group can influence the reactivity of the ring in electrophilic aromatic substitution reactions, while the difluoromethoxy group can impart favorable physicochemical properties to the final molecule.

Historical Overview of Research Pertaining to Aromatic Methanol (B129727) Derivatives

The study of aromatic methanol derivatives, or benzyl alcohols, has a rich history intertwined with the development of organic chemistry. Benzyl alcohol itself was first synthesized in the 19th century and has since become an important industrial chemical used in a wide range of applications, including as a solvent, a preservative, and a precursor in the synthesis of esters for the fragrance industry. perfumerflavorist.combritannica.com

The exploration of substituted benzyl alcohols has been a continuous area of research, driven by the need for new building blocks in organic synthesis. Early research focused on simple derivatives with alkyl or halogen substituents. However, with the advancement of synthetic methodologies, a vast array of functionalized benzyl alcohols have become accessible. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.netacs.org These compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The development of methods for the selective oxidation of benzylic C-H bonds to alcohols has been a significant area of focus, providing direct access to these valuable compounds. nih.govresearchgate.netacs.org The introduction of fluorine-containing substituents, such as the difluoromethoxy group, represents a more recent and significant advancement in this field, driven by the unique properties these groups impart on the resulting molecules. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(difluoromethoxy)-3-methoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O3/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-4,9,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCTWKIMSLSMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199854-38-1
Record name [4-(difluoromethoxy)-3-methoxyphenyl]methanol
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Synthetic Methodologies for 4 Difluoromethoxy 3 Methoxyphenyl Methanol

Established Synthetic Routes to [4-(Difluoromethoxy)-3-methoxyphenyl]methanol

Established methods for synthesizing this compound are typically characterized by their reliability and high yields, leveraging well-understood chemical transformations.

Reduction of [4-(Difluoromethoxy)-3-methoxyphenyl]formaldehyde

The most direct and common route to this compound is the reduction of its corresponding aldehyde, [4-(Difluoromethoxy)-3-methoxyphenyl]formaldehyde (also known as 4-(Difluoromethoxy)-3-methoxybenzaldehyde). This transformation is a staple in organic synthesis, where a carbonyl group is converted to a primary alcohol.

A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity. ugm.ac.idorientjchem.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The borohydride anion ([BH₄]⁻) delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde, forming a borate-alkoxide intermediate. Subsequent workup with water or a mild acid protonates the alkoxide to yield the final benzyl (B1604629) alcohol product. ugm.ac.id The presence of electron-donating groups, such as the methoxy (B1213986) and difluoromethoxy substituents on the aromatic ring, can activate the reduction process. nih.gov

Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation

Reducing AgentSolventTypical ConditionsNotes
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to Room TempMild, selective for aldehydes/ketones. ugm.ac.idorientjchem.org
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0°C to Room TempVery powerful, less selective, reacts with water.
Catalytic Hydrogenation (H₂)Pd/C, PtO₂, Raney NiRoom Temp to Elevated TempRequires specialized equipment for handling hydrogen gas.

Grignard or Organolithium Approaches to the Benzyl Alcohol Functionality

While the reduction of the pre-formed aldehyde is the most straightforward method, in principle, the benzyl alcohol functionality could also be constructed using organometallic reagents. However, this approach is less common for synthesizing the parent alcohol, this compound, itself. Instead, Grignard (R-MgX) and organolithium (R-Li) reagents are typically used to add new carbon substituents to the carbonyl carbon. leah4sci.com

For instance, if the goal were to synthesize a derivative, such as 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanol, one would react [4-(Difluoromethoxy)-3-methoxyphenyl]formaldehyde with methylmagnesium bromide (a Grignard reagent) or methyllithium. The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the aldehyde's carbonyl carbon. leah4sci.com This forms a magnesium or lithium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol.

This approach is fundamentally important for creating more complex alcohol structures from the aldehyde precursor but is not a direct synthesis of the title compound unless the organometallic reagent used is a simple hydride source, which is less practical than using standard reducing agents like NaBH₄.

Multistep Synthesis from Precursors Bearing Difluoromethoxy and Methoxy Groups

A practical and scalable approach to this compound involves a multistep sequence starting from readily available precursors, most notably vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). chemicalbook.comudel.edu This process first involves the synthesis of the intermediate aldehyde, [4-(Difluoromethoxy)-3-methoxyphenyl]formaldehyde, which is then reduced as described in section 2.1.1.

The key step in this sequence is the introduction of the difluoromethoxy group. This is typically achieved by the difluoromethylation of the phenolic hydroxyl group of vanillin. Several methods exist for this transformation:

Using Chlorodifluoromethane (B1668795) (CHClF₂): In a common industrial method, vanillin is treated with chlorodifluoromethane gas in the presence of a base, such as sodium hydroxide, in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com The reaction is heated to facilitate the nucleophilic substitution, where the phenoxide ion displaces the chloride from CHClF₂.

Using Sodium Chlorodifluoroacetate (ClCF₂COONa): An alternative, often preferred for laboratory scale, involves sodium chlorodifluoroacetate as the difluoromethylating agent. chemicalbook.com Heating this reagent in a polar solvent causes it to decarboxylate, generating a difluorocarbene (:CF₂) intermediate. In the presence of the phenoxide of vanillin, this carbene inserts into the O-H bond to form the difluoromethoxy group. This method avoids the handling of gaseous reagents.

Once the [4-(Difluoromethoxy)-3-methoxyphenyl]formaldehyde has been synthesized and purified, the final step is its reduction to the target alcohol, this compound, using a standard reducing agent like NaBH₄. scispace.com

Table 2: Synthesis of [4-(Difluoromethoxy)-3-methoxyphenyl]formaldehyde from Vanillin

Difluoromethylating AgentBaseSolventTypical ConditionsYield
Chlorodifluoromethane (gas)NaOHDMF90°C, 2 hours~80% chemicalbook.com
Sodium ChlorodifluoroacetateCesium CarbonateDMF/Water100°C, 3.5 hours~91% chemicalbook.com

Novel and Emerging Synthetic Strategies for this compound

Research into more efficient, sustainable, and selective synthetic methods continues to evolve. Novel strategies involving transition metal catalysis and biocatalysis offer promising alternatives to traditional methods.

Palladium-Catalyzed Coupling Reactions in the Synthesis of Related Compounds

Palladium catalysis has become a powerful tool in organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds. While not typically used for the direct synthesis of this compound from its aldehyde, palladium-catalyzed reactions are highly relevant for the synthesis and modification of related benzylic alcohols.

For example, palladium catalysts can be employed in the aerobic oxidation of benzylic alcohols to aldehydes. nih.gov This reaction is essentially the reverse of the synthesis described in section 2.1.1. Research has shown that electron-donating groups on the aromatic ring, such as the methoxy group present in the target molecule, can significantly increase the rate of conversion in these oxidation reactions. nih.gov

Furthermore, palladium catalysis enables the direct cross-coupling of benzylic alcohols with various partners. rsc.org For instance, Suzuki-Miyaura coupling can be performed on benzylic alcohols to form diarylmethanes, demonstrating the ability to activate the benzylic C-O bond. rsc.org These advanced methods highlight the potential of this compound as a building block in more complex syntheses, leveraging its reactive benzyl alcohol moiety.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach offers a green and highly selective alternative for the reduction of aldehydes to alcohols. nih.govagosr.com

The reduction of [4-(Difluoromethoxy)-3-methoxyphenyl]formaldehyde to the corresponding alcohol can be accomplished using whole-cell biocatalysts, such as engineered E. coli, or isolated oxidoreductase enzymes. nih.govresearchgate.net These enzymatic reductions typically exhibit several advantages:

High Chemoselectivity: Enzymes can selectively reduce an aldehyde group in the presence of other reducible functional groups, such as ketones or esters, which might be challenging with chemical reagents. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are performed in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents. researchgate.net

Stereoselectivity: For prochiral aldehydes, enzymes can often produce a single enantiomer of the alcohol product, an advantage not offered by standard reducing agents like NaBH₄.

Studies on the enzymatic reduction of various benzaldehydes have shown that electron-donating groups on the aromatic ring can activate the substrate, leading to faster reaction rates. nih.govresearchgate.net This suggests that [4-(Difluoromethoxy)-3-methoxyphenyl]formaldehyde would be a suitable substrate for such a biocatalytic transformation, providing a sustainable route to the target alcohol.

Flow Chemistry Applications in this compound Synthesis

While specific literature detailing the synthesis of this compound using flow chemistry is not extensively available, the application of this technology can be inferred from processes developed for analogous compounds, such as other substituted benzyl alcohols. Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability.

Continuous flow processes have been successfully implemented for the synthesis of benzyl alcohol itself, for instance, through the hydrolysis of benzyl chloride with water at elevated temperatures and pressures in a continuous reactor system. google.comgoogle.com These systems allow for precise control over reaction parameters, leading to high yields and purity. google.com

The reduction of aromatic aldehydes to their corresponding alcohols is another key reaction that has been adapted to flow systems. For example, the Swern oxidation of benzyl alcohol to benzaldehyde (B42025) has been demonstrated in a continuous flow microreactor system, showcasing the potential for controlled oxidation and reduction reactions in such setups. researchgate.net The principles of this microreactor technology are directly applicable to the reduction of 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655).

A hypothetical flow process for the synthesis of this compound could involve pumping a solution of the starting aldehyde and a reducing agent through a heated and pressurized reactor coil. The short residence time and efficient mixing within the microreactor would likely lead to a rapid and high-yielding conversion to the desired alcohol.

Table 1: Potential Parameters for Flow Synthesis of this compound

ParameterPotential Value/ConditionRationale
Reactants 4-(difluoromethoxy)-3-methoxybenzaldehyde, Reducing Agent (e.g., NaBH₄)Standard starting materials for the target molecule.
Solvent Ethanol, Methanol, or THFTo dissolve reactants and facilitate the reaction.
Reactor Type Microreactor or Packed-Bed ReactorTo ensure efficient mixing and heat transfer.
Temperature 25-100 °CTo control the reaction rate.
Pressure 1-10 barTo maintain the solvent in the liquid phase and control gas evolution.
Residence Time Milliseconds to minutesShort reaction times are a key advantage of flow chemistry. researchgate.net

This table is illustrative and based on general principles of flow chemistry applied to similar reactions.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound provides a valuable case study for the implementation of green chemistry principles, aiming to reduce the environmental impact of chemical processes. Key areas of focus include the use of solvent-free conditions, sustainable catalysts, and maximizing atom economy.

Solvent-Free Reaction Conditions

A significant advancement in green chemistry is the development of solvent-free reactions, which minimize waste and reduce the environmental hazards associated with volatile organic compounds. The reduction of aromatic aldehydes, a crucial step in synthesizing this compound, has been successfully demonstrated under solvent-free conditions.

One effective method involves the use of sodium borohydride (NaBH₄) with wet silica (B1680970) gel (SiO₂). scielo.br In a model reaction, the reduction of benzaldehyde with NaBH₄ in the presence of wet SiO₂ was completed in just one minute at room temperature, a dramatic acceleration compared to the reaction with dry SiO₂. scielo.br This approach is not only rapid but also highly efficient, requiring a smaller amount of the reducing agent. scielo.br The work-up procedure is straightforward, involving washing the reaction mixture with a solvent like dichloromethane (B109758) to isolate the product. scielo.br

Another solvent-free technique utilizes ball-milling to facilitate the reduction of aldehydes with NaBH₄. sciforum.net This mechanochemical approach avoids the need for any solvent and can lead to quantitative conversion of the aldehyde to the corresponding alcohol in a short period. sciforum.net Ultrasonic irradiation has also been employed to promote the solvent-free reduction of aldehydes with NaBH₄, offering an energy-efficient alternative to conventional heating. ugm.ac.id

Table 2: Comparison of Solvent-Free Reduction Methods for Aromatic Aldehydes

MethodReducing SystemReaction TimeYieldReference
Wet Silica Gel NaBH₄ / wet SiO₂1 minHigh scielo.br
Ball-Milling NaBH₄< 15 minQuantitative sciforum.net
Ultrasonic Irradiation NaBH₄15 minHigh ugm.ac.id

These methods highlight the potential for producing this compound in a more environmentally benign manner.

Utilization of Sustainable Catalytic Systems

The use of sustainable and reusable catalysts is a cornerstone of green chemistry. For the reduction of the precursor aldehyde to this compound, several eco-friendly catalytic systems have been explored.

Biocatalysis offers a compelling green alternative. Extracts from plants like Aloe vera have been shown to effectively reduce a variety of aromatic aldehydes to their corresponding alcohols. scielo.org.mxresearchgate.net These reactions are typically carried out in an aqueous suspension, and the use of microwave irradiation can significantly shorten the reaction time. scielo.org.mx This methodology avoids the use of heavy metal catalysts and toxic reducing agents. researchgate.net

Heterogeneous catalysts are also a focus of sustainable chemistry due to their ease of separation and recyclability. Nickel nanoparticles, for example, have been demonstrated as an efficient and selective catalyst for the reduction of aldehydes using ammonium (B1175870) formate (B1220265) as a hydrogen source. researchgate.net This system shows excellent chemoselectivity, reducing the aldehyde group in the presence of other sensitive functional groups. researchgate.net Copper nanoparticle-decorated metal-organic frameworks (MOFs) have also been developed for the efficient reduction of aldehydes and ketones. rsc.org

Table 3: Examples of Sustainable Catalytic Systems for Aldehyde Reduction

Catalyst TypeExampleAdvantagesReference
Biocatalyst Aloe vera extractRenewable, operates in water, avoids toxic metals. scielo.org.mxresearchgate.net
Heterogeneous Nanocatalyst Nickel NanoparticlesRecyclable, high selectivity. researchgate.net
MOF-based Catalyst Cu nanoparticle decorated MOFRecyclable, mild reaction conditions. rsc.org

The application of such catalytic systems could significantly improve the sustainability profile of this compound synthesis.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The reduction of an aldehyde to an alcohol is an excellent example of a reaction with high atom economy.

The reaction can be represented as:

R-CHO + 2[H] → R-CH₂OH

4 R-CHO + NaBH₄ + 4 H₂O → 4 R-CH₂OH + NaB(OH)₄

Chemical Transformations and Reactivity of 4 Difluoromethoxy 3 Methoxyphenyl Methanol

Oxidation Reactions of the Hydroxyl Group in [4-(Difluoromethoxy)-3-methoxyphenyl]methanol

The primary alcohol moiety in this compound can be oxidized to yield either the corresponding aldehyde or the carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed.

The selective oxidation of this compound to 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655) is a key transformation, as the resulting aldehyde is a valuable intermediate in organic synthesis. This conversion requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents are suitable for the oxidation of primary benzylic alcohols to aldehydes.

Commonly employed methods include Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine), Dess-Martin periodinane (DMP), and pyridinium (B92312) chlorochromate (PCC). These reagents are known for their high selectivity for the formation of aldehydes from primary alcohols under mild conditions.

While specific literature detailing the oxidation of this compound is not prevalent, the synthesis of the target aldehyde, 4-(difluoromethoxy)-3-methoxybenzaldehyde, from other precursors like vanillin (B372448) is well-documented, highlighting its significance as a synthetic target. chemicalbook.com The oxidation of the subject alcohol represents a direct and logical synthetic route to this aldehyde.

Table 1: Proposed Conditions for Selective Oxidation to Aldehyde

Starting MaterialOxidizing Agent/SystemSolventExpected Product
This compoundPyridinium Chlorochromate (PCC)Dichloromethane (B109758) (DCM)4-(Difluoromethoxy)-3-methoxybenzaldehyde
This compoundDess-Martin Periodinane (DMP)Dichloromethane (DCM)4-(Difluoromethoxy)-3-methoxybenzaldehyde
This compoundOxalyl Chloride, DMSO, TriethylamineDichloromethane (DCM)4-(Difluoromethoxy)-3-methoxybenzaldehyde

Further Oxidation to the Carboxylic Acid

The benzylic alcohol can be directly oxidized to the corresponding carboxylic acid, 4-(difluoromethoxy)-3-methoxybenzoic acid, using strong oxidizing agents. Alternatively, a two-step procedure involving the initial formation of the aldehyde followed by its subsequent oxidation can also be employed.

Strong oxidants such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium chlorite (B76162) (NaClO₂) are capable of converting primary benzylic alcohols directly to carboxylic acids. For the two-step approach, the intermediate aldehyde can be isolated and then subjected to milder oxidizing conditions, for which there are specific precedents with structurally similar molecules. For instance, the oxidation of the analogous 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (B133293) to its carboxylic acid has been successfully achieved using a mixture of sulfamic acid and sodium chlorite. googleapis.com This suggests that 4-(difluoromethoxy)-3-methoxybenzaldehyde would undergo a similar transformation smoothly.

Table 2: Proposed Conditions for Oxidation to Carboxylic Acid

Starting MaterialOxidizing Agent/SystemSolventExpected Product
This compoundPotassium Permanganate (KMnO₄)Water/Pyridine (B92270)4-(Difluoromethoxy)-3-methoxybenzoic acid
This compoundJones Reagent (CrO₃/H₂SO₄)Acetone4-(Difluoromethoxy)-3-methoxybenzoic acid
4-(Difluoromethoxy)-3-methoxybenzaldehydeSodium Chlorite (NaClO₂), Sulfamic AcidAcetone/Water4-(Difluoromethoxy)-3-methoxybenzoic acid

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is a prime site for functionalization, allowing for the introduction of various other chemical moieties through esterification, etherification, and halogenation reactions.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. This transformation is fundamental in modifying the properties of the parent molecule. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (such as sulfuric acid), is a common method.

Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive acylating agents like acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively).

Table 3: Proposed Conditions for Esterification Reactions

Reagent 1Reagent 2Catalyst/BaseExpected Product Class
This compoundCarboxylic Acid (R-COOH)Sulfuric Acid (H₂SO₄)Benzyl (B1604629) Ester
This compoundAcyl Chloride (R-COCl)PyridineBenzyl Ester
This compoundAcid Anhydride ((R-CO)₂O)PyridineBenzyl Ester

Etherification Reactions

The synthesis of ethers from this compound can be readily achieved through methods such as the Williamson ether synthesis. This procedure involves the deprotonation of the alcohol's hydroxyl group with a strong base, like sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction to yield the corresponding ether. The benzylic nature of the alcohol makes the resulting alkoxide a good nucleophile for this transformation.

Table 4: Proposed Conditions for Etherification Reactions

Reagent 1Reagent 2BaseExpected Product Class
This compoundAlkyl Halide (R-X)Sodium Hydride (NaH)Benzyl Ether
This compoundAlkyl Tosylate (R-OTs)Sodium Hydride (NaH)Benzyl Ether

Halogenation of the Benzyl Carbon

The hydroxyl group of a benzylic alcohol can be replaced by a halogen atom (Cl, Br, or I) to form a benzyl halide. These compounds are highly useful synthetic intermediates due to the reactivity of the carbon-halogen bond in nucleophilic substitution and organometallic reactions.

The conversion of this compound to the corresponding benzyl chloride can be accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. For the synthesis of the benzyl bromide, phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide are effective. These reactions typically proceed readily due to the stability of the intermediate benzylic carbocation.

Table 5: Proposed Conditions for Halogenation of the Benzyl Carbon

Starting MaterialHalogenating AgentSolventExpected Product
This compoundThionyl Chloride (SOCl₂)Diethyl Ether1-(chloromethyl)-4-(difluoromethoxy)-3-methoxybenzene
This compoundPhosphorus Tribromide (PBr₃)Diethyl Ether1-(bromomethyl)-4-(difluoromethoxy)-3-methoxybenzene
This compoundTriphenylphosphine (PPh₃), Iodine (I₂)Dichloromethane (DCM)1-(difluoromethoxy)-4-(iodomethyl)-2-methoxybenzene

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring in this compound is substituted with two alkoxy groups and a hydroxymethyl group. The electronic properties of these substituents dictate the ring's susceptibility and regioselectivity towards aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and position of this substitution are heavily influenced by the directing effects of the substituents already present. wikipedia.orgchemistrytalk.org

The two primary substituents influencing the aromatic ring's reactivity in this compound are the methoxy (B1213986) (-OCH₃) group at position 3 and the difluoromethoxy (-OCHF₂) group at position 4.

Methoxy Group (-OCH₃): This group is a strong activating, ortho, para-director. organicchemistrytutor.com It increases the electron density of the aromatic ring through a strong positive mesomeric effect (+M) by donating a lone pair of electrons from the oxygen atom to the π-system. This effect outweighs its negative inductive effect (-I). organicchemistrytutor.com

Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating due to the mild inductive electron-withdrawing effect of the oxygen atom.

The combined influence of these groups determines the position of electrophilic attack. The powerful activating and directing effect of the methoxy group is expected to be the dominant factor. The positions ortho and para to the methoxy group are C2, C4, and C6. Position C4 is already substituted. Therefore, electrophilic attack is predicted to occur primarily at the C2 and C6 positions. The C2 position is sterically hindered by the adjacent methoxy group, suggesting that substitution at C6 is the most likely outcome. The deactivating nature of the difluoromethoxy group further disfavors substitution at the adjacent C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile (E⁺) Major Predicted Product(s)
Nitration NO₂⁺ [4-(Difluoromethoxy)-5-methoxy-2-nitrophenyl]methanol
Halogenation Br⁺, Cl⁺ [2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanol
Sulfonation SO₃ 2-(Hydroxymethyl)-5-(difluoromethoxy)-4-methoxybenzenesulfonic acid
Friedel-Crafts Acylation RCO⁺ 1-[2-(Hydroxymethyl)-5-(difluoromethoxy)-4-methoxyphenyl]ethan-1-one

Note: The predictions in this table are based on established principles of substituent directing effects, as direct experimental data for these reactions on this compound is not extensively available in the cited literature.

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to a good leaving group. masterorganicchemistry.comresearchgate.net The parent molecule, this compound, is not sufficiently electron-deficient to undergo SNAr reactions readily.

However, an activated analog, such as one containing a nitro group, would be susceptible to this type of reaction. For instance, in a hypothetical derivative like [4-(difluoromethoxy)-3-methoxy-5-nitrophenyl]methanol with a halogen at C2, a nucleophile could displace the halogen.

A particularly relevant finding from studies on related compounds is that the difluoromethoxy group itself can act as a leaving group in SNAr reactions when the aromatic ring is sufficiently activated. nuph.edu.uaresearchgate.net Research on substituted nitrobenzenes has shown that the difluoromethoxy group can be displaced by nucleophiles like ammonia (B1221849) under high temperature and pressure. nuph.edu.ua Its reactivity as a leaving group in these systems is reported to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom. nuph.edu.ua

Table 2: Relative Reactivity of Leaving Groups in Activated SNAr Systems

Leaving Group Relative Reactivity
Fluorine (-F) High
Difluoromethoxy (-OCHF₂) Moderate
Chlorine (-Cl) Low

Source: Data extrapolated from findings reported in Petko, K. I., et al. (2025). nuph.edu.ua

For an activated analog of this compound, such as 1-(difluoromethoxy)-2-methoxy-4-(nitromethyl)benzene, a strong nucleophile could potentially displace the difluoromethoxy group, especially under forcing conditions.

Stability and Degradation Pathways of this compound

The stability of a molecule is its resistance to decomposition under various environmental stresses, including heat, light, and chemical exposure. The degradation pathways involve the cleavage of its constituent functional groups.

Specific thermal stability data for this compound are not widely available. However, its stability can be inferred from the general behavior of its functional groups. Aromatic ethers are typically characterized by high thermal stability. wikipedia.org The benzylic alcohol moiety is generally the most thermally labile part of the molecule.

Potential thermal degradation pathways include:

Dehydration: At elevated temperatures, particularly in the presence of acid catalysts, benzylic alcohols can undergo dehydration. This would involve the formation of a stabilized benzyl carbocation intermediate, which could then lead to the formation of a dibenzyl ether or undergo polymerization. researchgate.netnih.gov

Ether Cleavage: The C-O bonds of the methoxy and difluoromethoxy groups are generally strong. Cleavage of these bonds typically requires harsh conditions, such as treatment with strong acids like HI or HBr at high temperatures. wikipedia.orgmasterorganicchemistry.com The aryl-oxygen bond is particularly robust and less prone to cleavage than the alkyl-oxygen bond. masterorganicchemistry.com

Table 3: Potential Thermal Degradation Products

Condition Potential Reaction Likely Products
High Temperature (>200°C) Dehydration/Etherification Bis([4-(difluoromethoxy)-3-methoxyphenyl]methyl) ether, Polymers
High Temperature + Strong Acid Ether Cleavage 4-(Difluoromethoxy)-3-methoxybenzaldehyde, Phenolic derivatives

Note: This table represents hypothesized degradation pathways based on the known chemistry of benzylic alcohols and aromatic ethers.

Aromatic compounds can absorb ultraviolet (UV) radiation, leading to electronically excited states that can undergo chemical reactions. The specific photolytic behavior of this compound has not been extensively documented. However, plausible degradation pathways can be proposed based on the photochemistry of related aromatic alcohols and ethers.

Possible photolytic degradation mechanisms include:

Homolytic Cleavage: Absorption of UV light could induce homolytic cleavage of the weakest bonds. The benzylic C-OH bond or the C-H bonds of the hydroxymethyl group are potential sites for radical formation.

Photooxidation: In the presence of oxygen, excited states of the molecule can react to form oxidized products. The benzylic alcohol could be oxidized to the corresponding aldehyde.

Ether Bond Scission: While less common, high-energy UV radiation could potentially lead to the cleavage of the C-O bonds in the ether linkages. The introduction of fluorinated groups can sometimes alter the photochemical stability of molecules. nih.govresearchgate.netnih.gov

The molecule possesses several sites susceptible to oxidative degradation. The primary targets for oxidation are the benzylic alcohol and the electron-rich aromatic ring with its ether substituents.

Oxidation of the Benzylic Alcohol: The primary alcohol group can be readily oxidized. Mild oxidizing agents would convert it to the corresponding aldehyde, 4-(difluoromethoxy)-3-methoxybenzaldehyde. Stronger oxidizing agents would further oxidize the aldehyde to the carboxylic acid, 4-(difluoromethoxy)-3-methoxybenzoic acid.

Oxidative Cleavage of Ether Groups: The methoxy and difluoromethoxy groups can be cleaved under oxidative conditions, a process known as O-dealkylation. This is a common metabolic pathway in biological systems, often mediated by cytochrome P450 enzymes, which can convert methoxy groups to hydroxyl groups. researchgate.netasm.orgasm.org Chemical oxidative cleavage can also occur, for instance, using fungal peroxygenases which are known to cleave alkyl aryl ethers. nih.gov

Aromatic Ring Cleavage: Under very strong oxidative conditions (e.g., ozonolysis, permanganate), the aromatic ring itself can be cleaved, leading to the formation of smaller, aliphatic carboxylic acids. In environmental settings, microorganisms are known to degrade methoxylated aromatic compounds, often initiating the process by O-demethylation followed by ring fission. edgccjournal.orgresearchgate.net

Table 4: Products of Oxidative Degradation

Oxidizing Condition Site of Action Major Product(s)
Mild chemical oxidation (e.g., PCC) Benzylic alcohol 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Strong chemical oxidation (e.g., KMnO₄) Benzylic alcohol 4-(Difluoromethoxy)-3-methoxybenzoic acid
Enzymatic oxidation (e.g., Cytochrome P450) Methoxy group [4-(Difluoromethoxy)-3-hydroxyphenyl]methanol
Fungal Peroxygenase + H₂O₂ Ether linkages Phenolic derivatives, Aldehydes nih.gov
Ozonolysis Aromatic ring Aliphatic acids and dicarbonyls

Note: This table outlines expected products based on established oxidative reactions of analogous functional groups.

4 Difluoromethoxy 3 Methoxyphenyl Methanol As a Strategic Synthetic Building Block

Role in the Construction of Advanced Organic Scaffolds

The substituted benzene (B151609) ring and the reactive benzylic hydroxyl group of [4-(difluoromethoxy)-3-methoxyphenyl]methanol make it an ideal precursor for the assembly of complex organic frameworks. These frameworks are often the core structures of pharmacologically active compounds and advanced materials.

The hydroxyl group of this compound provides a straightforward entry into the synthesis of a diverse array of benzyl (B1604629) ethers and esters. These derivatives are not only important target molecules in their own right but also serve as key intermediates in multi-step synthetic sequences.

The synthesis of benzyl ethers from this compound can be readily achieved through the classic Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The choice of base and reaction conditions can be tailored to accommodate a wide range of alkylating agents, from simple alkyl halides to more complex functionalized molecules.

Table 1: Representative Williamson Ether Synthesis Conditions

Alkylating Agent Base Solvent Temperature (°C)
Methyl iodide Sodium hydride Tetrahydrofuran 0 to rt
Ethyl bromide Potassium carbonate Acetonitrile Reflux

Note: This table represents general conditions for the Williamson ether synthesis and can be adapted for this compound.

Similarly, the esterification of this compound can be accomplished through various well-established methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. organic-chemistry.orgmasterorganicchemistry.com Alternatively, for more sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the ester formation under milder conditions. The Mitsunobu reaction offers another powerful method for esterification, particularly when stereochemical inversion of the alcohol is desired, although this is not applicable to the achiral benzylic center of the title compound. mdpi.comresearchgate.net

Table 2: Common Esterification Methods

Reagent Catalyst/Coupling Agent Solvent General Conditions
Carboxylic Acid Sulfuric Acid Toluene Reflux with Dean-Stark trap
Carboxylic Acid DCC, DMAP Dichloromethane (B109758) 0 °C to rt

Note: This table outlines general esterification procedures applicable to this compound.

While direct examples involving this compound are not prevalent in the literature, the benzyl alcohol functionality is a versatile precursor for the construction of polycyclic aromatic hydrocarbons (PAHs). One potential strategy involves the conversion of the alcohol to a more reactive species, such as a benzyl halide or triflate, which can then participate in cross-coupling reactions to build up the polycyclic system. For instance, a Suzuki or Stille coupling of the corresponding benzyl halide with an appropriately functionalized aromatic partner could be a viable route.

Another conceptual approach involves the acid-catalyzed self-condensation of the benzyl alcohol or its reaction with other aromatic compounds, leading to the formation of diaryl- or triarylmethanes. These intermediates can then undergo subsequent oxidative cyclization to yield the desired polycyclic aromatic framework. The recombination of benzyl radicals, generated from the alcohol or its derivatives, is another pathway for the formation of three-ring aromatic systems like phenanthrene (B1679779) and anthracene. rsc.org

Integration into Heterocyclic Systems

The incorporation of the [4-(difluoromethoxy)-3-methoxyphenyl] moiety into heterocyclic rings is of significant interest, particularly in the field of medicinal chemistry. The benzyl alcohol group can be strategically utilized in various cyclization reactions to form a wide range of heterocyclic structures.

The benzyl alcohol can be oxidized to the corresponding benzaldehyde (B42025), a key electrophile in many annulation reactions for heterocycle synthesis. This aldehyde can then be used in reactions such as the Pomeranz-Fritsch synthesis of isoquinolines, where it is condensed with a 2,2-dialkoxyethylamine followed by acid-catalyzed cyclization. wikipedia.org

Furthermore, the benzyl alcohol itself can participate in cyclization reactions. For example, it can be used in the synthesis of 1,4-dihydropyridines and 3,4-dihydropyrimidin-2-(1H)-ones through a one-pot reaction with a β-ketoester and a nitrogen source, where the alcohol is first oxidized in situ to the aldehyde. nih.gov

The synthesis of nitrogen-containing heterocycles is a major focus of drug discovery. The aldehyde derived from this compound is a valuable precursor for several classical named reactions that lead to important heterocyclic cores.

For instance, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde followed by an acid-catalyzed cyclization, can be employed to synthesize tetrahydro-β-carbolines. rsc.org The Bischler-Napieralski reaction, leading to the formation of dihydroisoquinolines, typically starts from a β-arylethylamide, which can be prepared from the corresponding carboxylic acid, obtainable by oxidation of the benzyl alcohol. researchgate.net

Divergent Synthesis Strategies Originating from this compound

The reactivity of the benzylic hydroxyl group allows for the development of divergent synthetic strategies, where a single starting material, this compound, can be converted into a variety of functionalized intermediates. This approach is highly efficient for creating chemical libraries for drug discovery and materials science research.

A key divergent pathway begins with the oxidation of the alcohol to the corresponding aldehyde. This aldehyde can then undergo a plethora of transformations, including but not limited to:

Reductive amination: Reaction with amines in the presence of a reducing agent to form substituted benzylamines.

Wittig reaction: Reaction with phosphorus ylides to form alkenes.

Grignard and organolithium additions: To generate secondary alcohols.

Cyanohydrin formation: Followed by hydrolysis to α-hydroxy acids.

Another divergent strategy involves the conversion of the alcohol to a benzyl halide, typically a bromide or chloride. This electrophilic intermediate is a versatile substrate for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, cyanides, and carbanions, thereby providing access to a multitude of derivatives.

Synthesis of Analogues with Modified Side Chains

The benzylic alcohol moiety of this compound is a versatile functional group that can be readily converted into a wide array of other functionalities. These transformations allow for the synthesis of analogues with modified side chains, enabling the exploration of different chemical spaces and biological activities. Common synthetic strategies include oxidation, substitution, and deoxygenation reactions.

Oxidation: The primary alcohol can be selectively oxidized to form the corresponding aldehyde or carboxylic acid. A variety of reagents can be employed to achieve these transformations with high chemoselectivity, including visible light-mediated methods that avoid the use of toxic heavy metals. lookchem.comrsc.org The resulting carbonyl compounds are key intermediates for further modifications, such as reductive amination or Wittig reactions.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide), facilitating nucleophilic substitution reactions. This allows for the introduction of various substituents, including azides, nitriles, and amines. For instance, treatment with azidotrimethylsilane (B126382) (TMSN3) in the presence of a Brønsted acid catalyst can convert benzylic alcohols into benzyl azides, which are precursors to amines or can be used in click chemistry. researchgate.net

Deoxygenation: Direct removal of the hydroxyl group to yield the corresponding methyl group can also be achieved. Modern photoredox catalysis methods allow for the site-selective deoxygenation of benzylic alcohols under mild conditions without requiring prior activation of the hydroxyl group. chemrxiv.org

The table below summarizes potential synthetic modifications of the benzylic alcohol side chain.

Starting MaterialReaction TypeReagents & ConditionsProduct Functional Group
[4-(...)-phenyl]methanol (B129727) OxidationPCC, CH₂Cl₂ or Eosin Y, TBHP, Visible Light[4-(...)-phenyl]-carbaldehyde
[4-(...)-phenyl]methanol OxidationKMnO₄ or Jones Reagent[4-(...)-phenyl]-carboxylic acid
[4-(...)-phenyl]methanol HalogenationPBr₃ or SOCl₂[4-(...)-phenyl]-methyl halide
[4-(...)-phenyl]methanol AzidationTMSN₃, HBF₄·OEt₂[4-(...)-phenyl]-methyl azide
[4-(...)-phenyl]methanol DeoxygenationHantzsch Ester, Cs₂CO₃, Photocatalyst[4-(...)-phenyl]-methyl

Table represents generalized transformations applicable to benzylic alcohols.

Preparation of Aromatic Ring-Modified Derivatives

The aromatic ring of this compound is substituted with two groups that have distinct electronic properties, influencing the regioselectivity of further substitutions. The methoxy (B1213986) (–OCH₃) group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. youtube.com Conversely, the difluoromethoxy (–OCF₂H) group is known to be a moderately electron-withdrawing and deactivating group. nbuv.gov.uanuph.edu.uaresearchgate.net

This electronic profile dictates the position of subsequent reactions on the aromatic ring, such as electrophilic aromatic substitution (EAS). The positions ortho and para to the powerful activating methoxy group are significantly more nucleophilic than other positions on the ring. The available positions on the ring are C-2, C-5, and C-6 (relative to the benzylic alcohol at C-1).

Position C-2: Ortho to the methoxy group and meta to the difluoromethoxy group.

Position C-5: Meta to the methoxy group and ortho to the difluoromethoxy group.

Position C-6: Ortho to the methoxy group and meta to the difluoromethoxy group.

Given the strong activating effect of the methoxy group, electrophilic substitution is most likely to occur at positions C-2 and C-6.

The table below outlines potential electrophilic aromatic substitution reactions.

Reaction TypeReagentExpected Major Product(s)
NitrationHNO₃, H₂SO₄[2/6-Nitro-4-(difluoromethoxy)-3-methoxyphenyl]methanol
HalogenationBr₂, FeBr₃[2/6-Bromo-4-(difluoromethoxy)-3-methoxyphenyl]methanol
Friedel-Crafts AcylationRCOCl, AlCl₃[2/6-Acyl-4-(difluoromethoxy)-3-methoxyphenyl]methanol

Positions are numbered starting from the carbon bearing the methanol group as C-1.

Regioselectivity and Stereoselectivity Considerations in Reactions Involving this compound

Regioselectivity: The primary factor governing regioselectivity in the functionalization of the aromatic ring is the interplay between the directing effects of the existing substituents.

In electrophilic aromatic substitution, the outcome is determined by the ability of the substituents to stabilize the intermediate arenium ion. The methoxy group, being a strong resonance electron-donating group, powerfully stabilizes the positive charge when the electrophile adds to the ortho or para positions (C-2 and C-6). youtube.comlibretexts.org The difluoromethoxy group is deactivating due to the inductive electron withdrawal by the fluorine atoms. nbuv.gov.ua Therefore, electrophilic attack will be strongly directed to the positions activated by the methoxy group, namely C-2 and C-6. Steric hindrance from the adjacent methoxy and benzylic alcohol groups might slightly influence the ratio of substitution at C-2 versus C-6.

Stereoselectivity: Stereoselectivity considerations for reactions involving this compound primarily relate to transformations of the side chain. The parent molecule is achiral as the benzylic carbon is not a stereocenter. However, stereoselectivity becomes a key consideration if a reaction creates a new chiral center.

For example, if the benzylic alcohol is first oxidized to the corresponding aldehyde, subsequent nucleophilic addition (e.g., with a Grignard reagent) would generate a new stereocenter at the benzylic position, typically resulting in a racemic mixture unless a chiral catalyst or reagent is used. Advanced catalytic systems, such as those employing palladium and copper co-catalysis, have been developed for the stereodivergent synthesis of benzylic alcohol derivatives, allowing for the preparation of all four possible stereoisomers from the same starting materials by simply changing the catalyst's chirality. nih.gov Such strategies could be applied to derivatives of this compound to control the stereochemical outcome of side-chain modifications.

Advanced Spectroscopic and Structural Elucidation of 4 Difluoromethoxy 3 Methoxyphenyl Methanol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of [4-(Difluoromethoxy)-3-methoxyphenyl]methanol by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete picture of the hydrogen and carbon skeletons of the molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, and spin-spin coupling provides connectivity information.

The ¹H NMR spectrum is characterized by distinct signals for the aromatic, benzylic, methoxy (B1213986), and difluoromethoxy protons. The aromatic region for the 1,2,4-trisubstituted benzene (B151609) ring is expected to show three protons with specific splitting patterns. The proton on C5 would likely appear as a doublet, coupled to the proton on C6. The proton on C6 would be a doublet of doublets, coupled to both the C5 and C2 protons. The C2 proton would present as a doublet. The benzylic methylene (B1212753) protons (–CH₂OH) typically appear as a singlet, though this can become a doublet if coupling to the hydroxyl proton is observed. The methoxy group (–OCH₃) protons also yield a sharp singlet. A key feature is the proton of the difluoromethoxy group (–OCHF₂), which appears as a characteristic triplet due to coupling with the two fluorine atoms (²JH-F).

The ¹³C NMR spectrum complements the ¹H data. Aromatic carbons resonate in the typical downfield region. The carbon of the difluoromethoxy group is particularly noteworthy, appearing as a triplet due to the large one-bond coupling constant (¹JC-F) with the two fluorine atoms. The benzylic carbon (–CH₂OH) and the methoxy carbon (–OCH₃) appear at characteristic chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ Note: These are predicted chemical shifts and coupling constants based on analogous structures and spectroscopic principles.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (C2) 6.9 - 7.1 d (doublet) ~2
Ar-H (C5) 7.0 - 7.2 d (doublet) ~8-9
Ar-H (C6) 6.9 - 7.1 dd (doublet of doublets) ~8-9, ~2
-CH₂OH ~4.6 s (singlet) -
-OCH₃ ~3.9 s (singlet) -
-OCHF₂ 6.4 - 6.6 t (triplet) ²JH-F ≈ 73-75

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ Note: These are predicted chemical shifts and coupling constants based on analogous structures and spectroscopic principles.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
C1 ~135 s -
C2 ~112 d -
C3 ~150 s -
C4 ~142 s -
C5 ~118 d -
C6 ~122 d -
-CH₂OH ~65 t -
-OCH₃ ~56 q -

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique essential for characterizing fluorinated organic compounds. Since ¹⁹F has a nuclear spin of ½ and a natural abundance of 100%, it provides clear and informative spectra.

For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal's multiplicity is determined by coupling to nearby protons. The primary coupling is with the geminal proton on the same carbon (–OCHF₂), which splits the fluorine signal into a doublet (²JF-H). This coupling constant is typically in the range of 73-75 Hz, corroborating the splitting observed in the ¹H NMR spectrum.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would show cross-peaks connecting the adjacent aromatic protons, confirming the substitution pattern on the benzene ring. For example, a correlation between the signals assigned to H-5 and H-6 would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. Key correlations for confirming assignments would include:

The aromatic proton signals to their respective aromatic carbon signals.

The benzylic –CH₂OH proton signal to the benzylic carbon signal.

The –OCH₃ proton signal to the methoxy carbon signal.

The –OCHF₂ proton signal to the difluoromethoxy carbon signal.

A correlation from the benzylic protons (–CH₂) to the aromatic carbons at positions C1, C2, and C6.

A correlation from the methoxy protons (–OCH₃) to the C3 carbon, confirming its position.

A correlation from the difluoromethoxy proton (–OCHF₂) to the C4 carbon, confirming the location of this key functional group.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a characteristic "fingerprint" based on the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹).

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. A prominent, broad band in the 3200-3600 cm⁻¹ region would signify the O–H stretching vibration of the alcohol group. Aromatic and aliphatic C–H stretching vibrations would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Strong bands in the 1300-1000 cm⁻¹ range are characteristic of C–O stretching from the alcohol and ether linkages. Critically, the C–F bonds of the difluoromethoxy group would give rise to very strong, distinct absorption bands, typically in the 1000-1100 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O–H Stretch Alcohol 3200 - 3600 Strong, Broad
C–H Stretch Aromatic 3000 - 3100 Medium
C–H Stretch Aliphatic (-CH₂, -CH₃) 2850 - 3000 Medium
C=C Stretch Aromatic Ring 1450 - 1600 Medium to Strong
C–O Stretch Alcohol, Ether 1000 - 1300 Strong

Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations. horiba.comresearchgate.net It serves as a valuable complement to FT-IR, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. horiba.com Generally, symmetric and less polar bonds produce stronger Raman signals. renishaw.com

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. A strong, sharp band corresponding to the symmetric "ring breathing" mode of the substituted benzene ring would be a key feature. The aromatic C=C and C–H stretching modes would also be clearly visible. While the polar C–F and C–O bonds would be observable, they are typically less intense in Raman spectra compared to their strong absorptions in IR. The non-polar C-C bonds within the structure would also contribute to the Raman fingerprint.

Table 4: Expected Raman Active Modes for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
C–H Stretch Aromatic 3000 - 3100 Strong
C–H Stretch Aliphatic 2850 - 3000 Medium
C=C Stretch Aromatic Ring 1580 - 1620 Strong
Ring Breathing Aromatic Ring ~1000 Strong, Sharp
C–O Stretch Ether 1200 - 1280 Medium

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint that aids in chemical identification.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C9H10F2O3. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent atoms, is 204.0598 Da. uni.lu In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]+. The theoretical exact m/z for this ion would be 205.0671. An experimental measurement that closely matches this theoretical value, with an error of less than 5 parts per million (ppm), would unequivocally confirm the elemental composition of the compound.

Parameter Value
Molecular Formula C9H10F2O3
Theoretical Monoisotopic Mass (Da) 204.0598 uni.lu
Ion Adduct Example [M+H]+
Theoretical m/z of [M+H]+ 205.0671 uni.lu
Ion Adduct Example [M+Na]+
Theoretical m/z of [M+Na]+ 227.0490 uni.lu

The fragmentation pattern of a molecule is highly dependent on the ionization technique used and provides crucial information for structural elucidation.

Electron Ionization (EI): EI is a high-energy technique that typically results in extensive fragmentation. The resulting mass spectrum for this compound would be expected to show a molecular ion peak (M+) at m/z 204, followed by a series of fragment ions. Plausible fragmentation pathways would include:

Loss of the hydroxymethyl group (•CH2OH): Cleavage of the bond between the aromatic ring and the methylene group would result in a resonance-stabilized cation at m/z 173.

Loss of a hydrogen atom: Formation of an [M-H]+ ion at m/z 203, likely through the loss of the alcoholic proton.

Benzylic cleavage: Loss of a water molecule (H2O) from the protonated molecule to form a stable benzylic cation at m/z 187. uni.lu

Cleavage of the difluoromethoxy group: Loss of the •CHF2 radical would lead to a fragment ion at m/z 153.

Electrospray Ionization (ESI): ESI is a soft ionization method that typically produces a prominent protonated molecule [M+H]+ with minimal fragmentation. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment on the [M+H]+ ion (m/z 205), the most common fragmentation pathway for a benzyl (B1604629) alcohol derivative would be the neutral loss of water (H2O), resulting in a major fragment ion at m/z 187. uni.lu Further fragmentation could involve the loss of carbon monoxide (CO) or cleavage of the ether linkages.

Ionization Mode Parent Ion (m/z) Predicted Key Fragment Ion (m/z) Corresponding Neutral Loss / Fragment
EI 204173•CH2OH
EI 204203•H
ESI-MS/MS 205187H2O
ESI-MS/MS 205175CH2O

X-ray Crystallography Studies of this compound and Its Derivatives

The primary intermolecular force governing the crystal structure would be hydrogen bonding. The hydroxyl group of the hydroxymethyl moiety is a potent hydrogen bond donor and can also act as an acceptor. Other potential hydrogen bond acceptors in the molecule are the oxygen atoms of the methoxy and difluoromethoxy groups. Additionally, weak C-H···F and C-H···O interactions may further stabilize the crystal lattice.

The interplay of intermolecular forces, particularly hydrogen bonds, would direct the molecular packing in the crystal. It is highly probable that the molecules would assemble into extended networks through O-H···O hydrogen bonds. These networks could manifest as one-dimensional chains or two-dimensional sheets. For instance, the hydroxyl group of one molecule could form a hydrogen bond with the hydroxyl oxygen or one of the ether oxygens of a neighboring molecule. The specific arrangement would aim to maximize packing efficiency and satisfy the hydrogen bonding potential of the molecules, leading to a well-ordered crystalline solid.

Computational and Theoretical Studies of 4 Difluoromethoxy 3 Methoxyphenyl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These computational methods provide insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like [4-(Difluoromethoxy)-3-methoxyphenyl]methanol, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization.

The calculation would start with an initial guess of the molecular structure. The DFT algorithm then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule. This process yields the equilibrium geometry, from which key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted. A typical approach would involve using a functional, such as B3LYP, combined with a basis set, like 6-31G(d,p), to achieve a balance between accuracy and computational cost.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to undergo chemical reactions. FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to identify the most reactive sites on the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Illustrative) This table is for illustrative purposes only, as specific data is not available.

Property Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The ESP map is colored to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue signifies regions of positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an ESP map would reveal the nucleophilic and electrophilic sites. The oxygen atoms of the methoxy (B1213986), difluoromethoxy, and hydroxyl groups would be expected to show negative potential (red), while the hydrogen atom of the hydroxyl group would likely exhibit a positive potential (blue).

Spectroscopic Property Prediction and Validation

Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, often using DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

The calculated chemical shifts are typically referenced against a standard compound, such as Tetramethylsilane (TMS). Comparing the predicted spectrum with an experimentally obtained spectrum can help confirm the structure of the compound and aid in the assignment of complex spectra.

Table 3: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (Illustrative) This table is for illustrative purposes only, as specific data is not available.

Atom Predicted 1H Shift (ppm) Predicted 13C Shift (ppm)
Aromatic CH 6.8 - 7.2 110 - 130
Methoxy (-OCH3) 3.9 56.0
Methylene (B1212753) (-CH2OH) 4.6 64.0
Difluoromethoxy (-OCHF2) 6.5 (t) 115.0 (t)

Simulation of Vibrational Spectra

Computational chemistry can simulate the vibrational spectra (Infrared and Raman) of a molecule. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands in the IR spectrum. These calculations help in assigning the various vibrational modes of the molecule to the experimentally observed spectral peaks. DFT calculations are commonly employed to compute these frequencies. Often, the calculated frequencies are scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical limitations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By employing quantum mechanical calculations, researchers can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. For a molecule like this compound, this could involve studying its synthesis, oxidation of the alcohol group, or its role as an intermediate in more complex transformations.

Transition State Characterization for Key Transformations

A critical step in understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction but an energy minimum in all other degrees of freedom.

The process involves:

Proposing a Reaction Coordinate: An initial guess for the reaction pathway is made. For the oxidation of the primary alcohol in this compound to an aldehyde, this would involve the breaking of a C-H and an O-H bond and the formation of a C=O double bond.

Locating the Saddle Point: Sophisticated algorithms are used to locate the precise geometry of the transition state.

Vibrational Frequency Analysis: To confirm that the located structure is a true transition state, its vibrational frequencies are calculated. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

For example, in a hypothetical oxidation reaction, the key bond distances and the imaginary frequency of the transition state would be calculated, providing a detailed picture of the atomic arrangement at the peak of the activation barrier.

Energetic Profiles of Reaction Pathways

Once reactants, products, and transition states have been identified and optimized, an energetic profile (or reaction coordinate diagram) can be constructed. This profile plots the potential energy of the system as it progresses from reactants to products, providing crucial thermodynamic and kinetic information.

Key parameters derived from the energetic profile include:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic one.

Computational methods like Density Functional Theory (DFT) are commonly used to calculate these energies with a high degree of accuracy. researchgate.net An illustrative energetic profile for a hypothetical reaction involving this compound is shown below.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Oxidant0.0
Transition StateActivated complex+25.5
Products[4-(Difluoromethoxy)-3-methoxybenzaldehyde] + Reduced Oxidant-15.2

Conformation Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of a molecule are determined by its conformational landscape. For this compound, this involves understanding the rotational freedom around several key single bonds, particularly those connected to the aromatic ring.

Rotational Barriers of the Difluoromethoxy and Methoxyl Groups

The orientation of the methoxyl (-OCH₃) and difluoromethoxy (-OCHF₂) groups relative to the benzene (B151609) ring is not fixed; they can rotate around the aryl-oxygen bond. However, this rotation is not entirely free and is hindered by an energy barrier. Computational chemistry allows for the precise calculation of these rotational barriers.

The method involves a "relaxed scan" of the potential energy surface. The dihedral angle defining the group's orientation (e.g., C-C-O-C) is systematically varied in small increments, and at each step, the rest of the molecule's geometry is allowed to relax to its minimum energy configuration.

Methoxyl Group (-OCH₃): Studies on similar aromatic ethers, like anisole, show that the methoxyl group typically prefers a planar conformation where the C-O bond is coplanar with the aromatic ring. This orientation allows for favorable conjugation between the oxygen's lone pair electrons and the ring's π-system. The barrier to rotation through a perpendicular orientation is typically in the range of 2-5 kcal/mol. rsc.org

Difluoromethoxy Group (-OCHF₂): The presence of two electronegative fluorine atoms significantly alters the electronic properties. Unlike the methoxyl group, related fluorinated ethers often favor a conformation where the C-O bond is orthogonal to the plane of the aromatic ring. rsc.org This preference arises from a combination of steric and electronic (hyperconjugative) effects.

An illustrative table of calculated rotational barriers is provided below.

Rotating GroupDihedral Angle (C-C-O-C)ConformationRelative Energy (kcal/mol)
Methoxyl (-OCH₃)Planar (Minimum)0.0
Methoxyl (-OCH₃)90°Orthogonal (Transition State)+3.5
Difluoromethoxy (-OCHF₂)Planar (Transition State)+2.8
Difluoromethoxy (-OCHF₂)90°Orthogonal (Minimum)0.0

Conformational Isomers and Their Relative Stabilities

Beyond the rotation of the substituent groups, the molecule can exist as several different conformational isomers (conformers) due to rotation around the C(aryl)-C(methanol) bond. These conformers will have different energies, and their relative populations at a given temperature can be predicted using the Boltzmann distribution.

Computational analysis involves:

A systematic search for all possible low-energy conformers by rotating key single bonds.

Geometric optimization of each identified conformer to find its exact minimum energy structure.

Calculation of relative energies, including corrections for zero-point vibrational energy, to determine their relative stabilities.

The interplay between the orientations of the hydroxymethyl, methoxyl, and difluoromethoxy groups can lead to several stable conformers. Intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the adjacent methoxy group could potentially stabilize certain conformations. The relative stabilities would be determined by a delicate balance of steric hindrance, electronic interactions, and potential hydrogen bonding.

ConformerDescriptionRelative Energy (kcal/mol)
AHydroxymethyl group anti to methoxy group0.00
BHydroxymethyl group gauche to methoxy group (H-bond)-0.75
CHydroxymethyl group syn to methoxy group+1.50

Advanced Methodological Approaches in Research Pertaining to 4 Difluoromethoxy 3 Methoxyphenyl Methanol

Application of Chemometrics in [4-(Difluoromethoxy)-3-methoxyphenyl]methanol Research

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of this compound, it offers powerful tools for extracting meaningful information from complex datasets and for designing efficient experiments.

During the synthesis and purification of this compound, various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to identify the compound and its intermediates. nih.govwikipedia.org These techniques generate large and complex datasets.

Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be applied to analyze this spectroscopic data. For instance, PCA can help in identifying patterns and correlations within a series of spectra collected during a reaction, potentially revealing the presence of transient intermediates or impurities that might not be obvious from visual inspection alone. lumenlearning.com This allows for a more robust monitoring of reaction progress and purity.

Table 1: Illustrative Application of PCA to Spectroscopic Data for Reaction Monitoring

Time PointSpectral Variables (e.g., Wavenumber, Chemical Shift)Principal Component 1 (PC1) ScorePrincipal Component 2 (PC2) ScoreInferred Reaction Stage
0 minSpectrum of starting materials-2.50.5Start of Reaction
30 minEvolving spectral features-1.01.8Intermediate Formation
60 minEvolving spectral features0.50.2Product Formation
120 minSpectrum of final product2.8-0.6Reaction Completion

This table is illustrative and demonstrates how PCA scores would change over time as the chemical composition of the reaction mixture evolves.

The synthesis of this compound involves several parameters, including temperature, pressure, catalyst loading, and reactant concentrations. acs.orgrug.nl Optimizing these parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact.

Chemometric approaches like Design of Experiments (DoE) provide a systematic way to explore the effects of multiple variables simultaneously. Instead of varying one factor at a time, DoE allows for the construction of a mathematical model that describes the relationship between the input parameters and the output (e.g., yield). This model can then be used to identify the optimal conditions with a minimal number of experiments.

Table 2: Example of a Factorial Design for Synthesis Optimization

ExperimentTemperature (°C)Catalyst Loading (mol%)Reaction Time (h)Observed Yield (%)
1801275
21001285
3802282
41002292
5801478
61001488
7802486
81002495

This illustrative data could be used to build a statistical model to predict the yield at any combination of these parameters within the studied range.

High-Throughput Experimentation in Synthetic Route Scouting

High-Throughput Experimentation (HTE) involves the parallel execution of a large number of experiments, often on a miniaturized scale. nih.gov This approach is particularly valuable in the early stages of research for scouting and identifying optimal synthetic routes for compounds like this compound. researchgate.net

By using 96-well plates or similar formats, researchers can rapidly screen a wide array of catalysts, solvents, and reaction conditions. purdue.edu This allows for a much broader exploration of the chemical space than traditional, one-at-a-time experimentation. nih.gov For the synthesis of this compound, HTE could be used to quickly identify the most effective combination of a palladium catalyst and a ligand for a key cross-coupling step, for instance.

Microfluidic and Miniaturized Reaction Systems for Synthesis and Analysis

Microfluidic systems, or "lab-on-a-chip" technologies, offer precise control over reaction conditions in very small volumes. These systems can be used for both the synthesis and analysis of this compound. The high surface-area-to-volume ratio in microreactors can lead to enhanced heat and mass transfer, resulting in faster reaction times, higher yields, and improved safety.

Furthermore, integrating analytical techniques directly with the microreactor allows for real-time monitoring of the reaction. This provides immediate feedback on the effect of changing parameters, enabling rapid optimization.

Use of Robotics and Automation in Research Involving this compound

Robotics and automation are increasingly being used to perform the repetitive tasks associated with chemical synthesis and analysis. Automated systems can accurately dispense reagents, control reaction conditions, and collect samples for analysis.

In research involving this compound, an automated synthesis platform could be programmed to execute the Design of Experiments outlined in section 7.1.2. This would not only save a significant amount of researcher time but also improve the reproducibility and reliability of the experimental results by minimizing human error. The combination of HTE, robotics, and data analysis software creates a powerful, closed-loop system for accelerated discovery and optimization. nih.gov

Future Directions and Perspectives in 4 Difluoromethoxy 3 Methoxyphenyl Methanol Research

Exploration of Undiscovered Reactivity Patterns

The reactivity of [4-(Difluoromethoxy)-3-methoxyphenyl]methanol is primarily dictated by its benzyl (B1604629) alcohol, methoxy (B1213986), and difluoromethoxy functionalities. While transformations of the benzylic alcohol are predictable (e.g., oxidation, etherification, halogenation), future research could focus on more nuanced and undiscovered reactivity.

Selective C-H Functionalization: The aromatic ring possesses several C-H bonds with distinct electronic environments. Future studies could explore regioselective functionalization of these positions through transition-metal catalysis. Directing group strategies could enable the introduction of new substituents at the C2, C5, or C6 positions, paving the way for a diverse library of derivatives.

Reactivity of the Difluoromethoxy Group: The C-F bonds of the difluoromethoxy group are generally robust. However, exploring conditions for their selective activation or transformation remains a frontier. Research into radical-mediated reactions or advanced organometallic catalysis might uncover novel pathways to modify this group, potentially leading to compounds with unique electronic properties.

Intramolecular Cyclization Reactions: The proximity of the methanol (B129727) and methoxy groups could be exploited for novel intramolecular cyclization reactions. Under specific catalytic conditions, it might be possible to form fused ring systems, which are common scaffolds in biologically active molecules.

Development of Novel Catalytic Systems for Transformations of this compound

The development of efficient and selective catalytic systems is crucial for maximizing the synthetic utility of this compound.

Oxidation Catalysis: While standard oxidants can convert the benzyl alcohol to the corresponding aldehyde, future work could focus on green catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant. Heterogeneous catalysts based on palladium (Pd) or other noble metals could offer high efficiency and recyclability. ucdavis.edu

Asymmetric Catalysis: For reactions where the benzylic carbon becomes a stereocenter, the development of asymmetric catalysts is paramount. This would enable the synthesis of enantiomerically pure derivatives, a critical requirement for many pharmaceutical applications.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.gov Future research could apply this technology to drive novel transformations of this compound, such as C-C cross-coupling reactions or the introduction of complex functional groups.

Integration into Complex Natural Product Synthesis

Natural products provide the inspiration for a significant portion of modern pharmaceuticals. The unique properties of the difluoromethoxy group make it an attractive substituent to incorporate into synthetic analogues of natural products to enhance their drug-like properties. nih.govresearchgate.net

Advanced Materials Science Applications (e.g., polymer precursors, functional materials)

The unique combination of aromatic, hydroxyl, and fluorinated moieties in this compound makes it a promising candidate for materials science applications.

Polymer Precursors: The benzylic alcohol group can be readily used for polymerization reactions. It can serve as a monomer for the synthesis of polyesters, polycarbonates, or polyethers. The incorporation of the difluoromethoxy group into the polymer backbone is expected to impart desirable properties such as:

Increased thermal stability

Enhanced chemical resistance

Low surface energy and hydrophobicity

Modified dielectric properties

Functional Materials: As a precursor, it could be used to synthesize functional materials for specific applications. For example, its derivatives could be explored as components in liquid crystals, organic light-emitting diodes (OLEDs), or as additives to modify the surface properties of other materials.

Computational Design of Novel Analogs with Tailored Properties

Computational chemistry and in silico design offer a powerful approach to accelerate the discovery of new molecules with desired properties, bypassing laborious trial-and-error synthesis.

Future research can leverage density functional theory (DFT) and other computational methods to predict the properties of novel analogs of this compound. By systematically modifying the substituents on the aromatic ring, researchers can model how these changes affect electronic properties, reactivity, and potential interactions with biological targets. For instance, computational studies could guide the synthesis of analogs with optimized binding affinity for a specific enzyme or receptor, as seen in the development of ion channel inhibitors. acs.org This predictive power can prioritize the most promising candidates for synthesis, saving time and resources.

Opportunities in Sustainable Chemical Manufacturing of Difluoromethoxy Aromatic Compounds

The increasing importance of sustainability in the chemical industry necessitates the development of greener manufacturing processes for valuable compounds.

Greener Reagents: Traditional methods for introducing difluoromethoxy groups sometimes rely on ozone-depleting substances like HCF2Cl. google.com Future research should focus on adopting more environmentally benign reagents. A notable advancement is the use of fluoroform (CHF3), an inexpensive and non-ozone-depleting industrial byproduct, as a source of difluorocarbene for synthesizing difluoromethoxy arenes. acs.org

Catalytic Efficiency: The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. The development of highly efficient catalytic systems, such as photoredox catalysts that operate under mild, visible-light conditions, reduces energy consumption and waste generation. nih.govresearchgate.net

Renewable Feedstocks: The parent structure of this compound is derived from vanillin (B372448), which can be sourced from lignin, a renewable biopolymer. Future research could focus on creating a fully sustainable manufacturing pipeline, from renewable feedstock to the final difluoromethoxylated product, minimizing the environmental footprint of these valuable chemical building blocks.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for [4-(Difluoromethoxy)-3-methoxyphenyl]methanol?

  • Methodological Answer : The compound can be synthesized via reduction of its aldehyde precursor. For example, sodium borohydride (NaBH₄) in methanol is commonly used to reduce 4-(difluoromethoxy)-3-methoxybenzaldehyde to the corresponding alcohol. The reaction typically proceeds at room temperature for 2 hours, followed by solvent removal, aqueous workup (cold water), and extraction with diethyl ether. Recrystallization using ethyl acetate yields the pure product .
  • Key Data : Typical yields range from 70–85% with purity verified via melting point (53–55°C) and FTIR (e.g., O-H stretch at 3349 cm⁻¹, C-O at 1236 cm⁻¹) .

Q. How is the purity of this compound verified in synthetic workflows?

  • Methodological Answer : Purity is assessed using thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic techniques. For example:

  • TLC : Use silica gel plates with ethyl acetate/hexane (1:3) as the mobile phase.
  • NMR : ¹H NMR (400 MHz, DMSO-d₆) should show distinct signals for the benzylic CH₂OH group (δ ~4.8 ppm) and methoxy/difluoromethoxy substituents (δ ~3.8–4.0 ppm) .
  • FTIR : Confirm the presence of hydroxyl (3349 cm⁻¹) and ether (1133 cm⁻¹) functional groups .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the structural integrity of this compound in complex matrices?

  • Methodological Answer : Advanced structural elucidation requires:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (e.g., C₉H₉F₂O₃, exact mass 218.045 Da) and detect isotopic patterns from fluorine atoms .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, NOESY can confirm spatial proximity of substituents on the benzene ring .
  • X-ray Crystallography : If single crystals are obtained, this provides unambiguous confirmation of molecular geometry .

Q. How can researchers design experiments to investigate the biological activity of this compound?

  • Methodological Answer :

  • Bioassay Design : Use dose-response studies (e.g., 100–1000 ppm) in larvicidal or antimicrobial assays. For example, mortality rates in insect larvae can be measured at 24-hour intervals, with LC₅₀ values calculated using probit analysis .
  • Structure-Activity Relationship (SAR) : Compare activity against analogs (e.g., replacing difluoromethoxy with methoxy or hydroxy groups) to identify critical functional groups .
    • Key Finding : Methanol extracts of structurally related compounds show 69% larvicidal activity at 1000 ppm, suggesting potential bioactivity for this compound .

Q. What are the key considerations for handling this compound to ensure laboratory safety?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Work in a fume hood due to potential volatility and inhalation risks.
  • Storage : Keep in a cool, dry place away from oxidizers. Stability studies (e.g., accelerated degradation under heat/light) should inform shelf-life recommendations .
    • Safety Data : No specific toxicity data is available for this compound, but structurally similar alcohols (e.g., benzyl alcohol derivatives) require acute toxicity testing (LD₅₀ in rodents) for risk assessment .

Contradictions and Limitations

  • Synthesis Yields : While NaBH₄ reduction is reliable, alternative methods (e.g., catalytic hydrogenation) may offer higher yields but require specialized equipment .
  • Bioactivity Gaps : Limited direct evidence exists for this compound’s biological activity; extrapolation from structural analogs is necessary .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.